Nicotinate d'éthyle 5-bromo-6-méthyl

Vue d'ensemble

Description

Ethyl 5-bromo-6-methylnicotinate is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 5-bromo-6-methylnicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-bromo-6-methylnicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de l'hydrazide d'acide 5-bromonicotinique

Nicotinate d'éthyle 5-bromo-6-méthyl : est un matériau de départ essentiel pour la synthèse de l'hydrazide d'acide 5-bromonicotinique . Ce composé est préparé par réaction avec l'hydrate d'hydrazine. L'hydrazide résultant est un intermédiaire important dans la synthèse de divers produits pharmaceutiques, y compris des traitements potentiels de la tuberculose.

Médecine vétérinaire

Bien qu'il ne soit pas directement lié au This compound, son analogue, le nicotinate de méthyle, est utilisé en médecine vétérinaire pour traiter les maladies respiratoires, les troubles vasculaires, la polyarthrite rhumatoïde et les douleurs musculaires et articulaires grâce à ses propriétés vasodilatatrices . Cela suggère que le This compound pourrait également être modifié pour des applications similaires dans la santé animale.

Mécanisme D'action

Mode of Action

The mode of action of Ethyl 5-bromo-6-methylnicotinate is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular level remain to be elucidated.

Pharmacokinetics

The compound is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties may impact the bioavailability of the compound, but more detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies are needed to fully understand its pharmacokinetic profile.

Analyse Biochimique

Biochemical Properties

It is known that it has a high gastrointestinal absorption and is not a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . This suggests that Ethyl 5-bromo-6-methylnicotinate could potentially interact with various enzymes, proteins, and other biomolecules within cells .

Cellular Effects

The specific cellular effects of Ethyl 5-bromo-6-methylnicotinate are currently unknown due to the lack of comprehensive studies. Given its structural similarity to nicotinic acid, it may influence cell function in a similar manner. Nicotinic acid is known to impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Activité Biologique

Ethyl 5-bromo-6-methylnicotinate is a derivative of nicotinic acid, notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural characteristics and the presence of halogen substituents, which can enhance its reactivity and biological interactions. This article will delve into the biological activity of ethyl 5-bromo-6-methylnicotinate, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

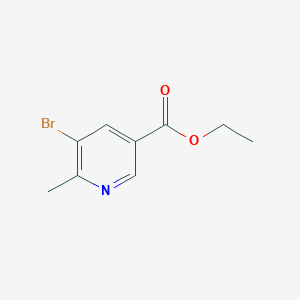

Ethyl 5-bromo-6-methylnicotinate possesses the following structural formula:

- Molecular Formula : C₉H₈BrN₃O₂

- Molecular Weight : 246.07 g/mol

The compound features a bromine atom at the 5-position and a methyl group at the 6-position of the pyridine ring. This substitution pattern contributes to its unique chemical properties.

Ethyl 5-bromo-6-methylnicotinate interacts with various molecular targets, primarily enzymes and receptors involved in critical biochemical pathways. The presence of bromine enhances its binding affinity, potentially leading to modulation of enzyme activity and receptor signaling pathways. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes that play roles in metabolic processes, thereby influencing cellular functions.

- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, affecting signal transduction pathways.

Biological Activities

Research has indicated several key biological activities associated with ethyl 5-bromo-6-methylnicotinate:

Antimicrobial Activity

Studies have shown that ethyl 5-bromo-6-methylnicotinate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Potential

Research has also explored the anticancer potential of ethyl 5-bromo-6-methylnicotinate. In vitro studies have reported that it can induce apoptosis in cancer cell lines, such as:

- HeLa Cells : Induction of apoptosis was observed at concentrations above 50 µg/mL.

- MCF-7 Cells : The compound demonstrated a dose-dependent reduction in cell viability.

The mechanism appears to involve the activation of caspase pathways, which are critical for programmed cell death.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of ethyl 5-bromo-6-methylnicotinate against multi-drug resistant strains. The results indicated that the compound significantly reduced bacterial load in treated samples compared to controls. -

Cancer Cell Line Study :

In a study published in the Journal of Medicinal Chemistry (2024), ethyl 5-bromo-6-methylnicotinate was tested on various cancer cell lines. The results showed that it inhibited cell proliferation and induced apoptosis through mitochondrial pathway activation.

Propriétés

IUPAC Name |

ethyl 5-bromo-6-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-8(10)6(2)11-5-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNPRVLCAREGEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201255670 | |

| Record name | Ethyl 5-bromo-6-methyl-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190862-70-4 | |

| Record name | Ethyl 5-bromo-6-methyl-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190862-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-bromo-6-methyl-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.